N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its benzofuran and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of o-hydroxybenzaldehyde derivatives with various reagents to form the benzofuran ring
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but may have different substituents or functional groups.
Trifluoromethyl-containing compounds: These compounds contain the trifluoromethyl group but differ in their core structures.
Uniqueness: N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide stands out due to its unique combination of benzofuran and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O3/c21-20(22,23)15-7-3-2-6-14(15)19(26)24-11-13-10-18(28-25-13)17-9-12-5-1-4-8-16(12)27-17/h1-10H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWNHHHRRVWCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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